molecular formula C22H21N3O3S2 B2474666 (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941976-87-0

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2474666
CAS No.: 941976-87-0
M. Wt: 439.55
InChI Key: UUBLGNPLNNURHL-FCQUAONHSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 6-methyl group and a propargyl side chain. The Z-configuration of the imine group (C=N) in the thiazole ring is critical for its stereochemical orientation, which influences binding interactions with biological targets. The 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety enhances solubility and modulates pharmacokinetic properties. This molecule is hypothesized to act as a kinase inhibitor or protease modulator, though its precise therapeutic application remains under investigation.

Properties

IUPAC Name

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-12-25-19-11-6-16(2)15-20(19)29-22(25)23-21(26)17-7-9-18(10-8-17)30(27,28)24-13-4-5-14-24/h1,6-11,15H,4-5,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBLGNPLNNURHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that incorporates a benzo[d]thiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several notable structural elements:

  • Benzo[d]thiazole Ring : This heterocyclic structure is recognized for its antimicrobial and anticancer properties.
  • Pyrrolidinyl Sulfonamide Group : This moiety may enhance the compound's biological activity through specific interactions with biological targets.

Biological Activities

Research on compounds similar to this compound indicates various biological activities, including:

Anticancer Activity

Studies have shown that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-linked compounds have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. A notable study indicated that certain thiazole derivatives achieved IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The presence of the benzo[d]thiazole moiety is associated with antimicrobial activity. Compounds with similar structures have been reported to possess activity against a range of bacteria and fungi, suggesting that this compound may also exhibit such properties .

Anti-inflammatory Effects

The sulfonamide group in this compound could contribute to anti-inflammatory effects. Sulfonamides are known to inhibit specific enzymes involved in inflammatory pathways, which may be relevant for therapeutic applications in inflammatory diseases .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow for potential covalent bonding and modulation of biological pathways, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

Compound Activity IC50 Value Notes
Compound 1Anticancer18.4 mg/kgEffective in PTZ-induced seizure model .
Compound 2AntimicrobialIC50 = 1.61 µg/mLSignificant cytotoxic activity against cancer cell lines .
Compound 3Anti-inflammatoryNot specifiedInhibitory effects on inflammatory pathways observed .

Scientific Research Applications

Structural Features

The compound features:

  • A benzo[d]thiazole moiety, known for its bioactive properties.
  • A pyrrolidinyl sulfonamide group, which may enhance its pharmacological profile.
  • A propargyl substituent that contributes to its chemical reactivity.

These structural elements suggest that the compound may interact with various biological targets, making it a candidate for further research.

Research indicates that compounds with similar structures exhibit significant biological activities, including:

Antimicrobial Activity

Many derivatives of benzo[d]thiazole have shown promising antimicrobial properties. For example:

  • Compounds have been evaluated against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

Anti-inflammatory Properties

The presence of specific functional groups in similar compounds has been linked to anti-inflammatory effects. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Studies have indicated that certain benzo[d]thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been investigated for their ability to induce apoptosis in cancer cells .

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

StudyCompoundBiological ActivityMethodology
Prajapati et al. (2011)N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamideAntibacterial against E. coli and S. aureusCup plate method at 1 µg/mL concentration
Other ResearchVarious benzo[d]thiazole derivativesAnticancer effects observed in vitroCell proliferation assays

Chemical Reactions Analysis

Propargyl Group Reactivity

The prop-2-yn-1-yl (propargyl) group at position 3 of the benzothiazole ring is highly reactive due to its alkyne functionality. Key reactions include:

Reaction TypeConditionsProductsReference
Click Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)1,2,3-Triazole derivatives via [3+2] cycloaddition with azides
Hydrogenation H₂, Pd/C catalystSaturated propyl-substituted benzothiazole
Oxidation Ozone or KMnO₄Ketone or carboxylic acid derivatives

The propargyl group’s terminal alkyne enables regioselective functionalization, often exploited in bioconjugation or pharmacophore diversification .

Benzothiazole Ring Modifications

The benzo[d]thiazole scaffold supports electrophilic substitution and ring-opening reactions:

Reaction TypeConditionsProductsReference
Electrophilic Substitution HNO₃/H₂SO₄ (nitration), X₂/FeX₃ (halogenation)Nitro- or halogenated derivatives at positions 5 or 7
Ring Opening Strong bases (e.g., NaOH)Thiol-containing intermediates

The methyl group at position 6 exerts moderate electron-donating effects, directing substitution to para/meta positions .

Sulfonamide Group Reactivity

The 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety undergoes hydrolysis and nucleophilic substitution:

Reaction TypeConditionsProductsReference
Hydrolysis HCl/H₂O or NaOH/EtOHSulfonic acid or sulfonate salts
Nucleophilic Substitution Amines, alcoholsModified sulfonamides with altered pyrrolidine substituents

The sulfonamide’s stability under acidic conditions makes it suitable for targeted modifications .

Amide Bond Reactivity

The benzamide linkage is susceptible to hydrolysis and reduction:

Reaction TypeConditionsProductsReference
Acidic Hydrolysis Concentrated HCl, refluxCarboxylic acid and amine fragments
Reduction LiAlH₄Benzylamine derivatives

Synthetic Pathways

Based on analogous compounds , key steps in synthesizing this compound likely involve:

  • Benzothiazole Formation : Condensation of 2-aminothiophenol with a carbonyl precursor.

  • Propargylation : Alkylation with propargyl bromide under basic conditions.

  • Sulfonylation : Coupling of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid to the thiazole amine via carbodiimide-mediated amidation.

Purification typically employs recrystallization or column chromatography .

Stability and Degradation

  • Photodegradation : UV exposure may cleave the benzothiazole ring .

  • Thermal Decomposition : >200°C leads to desulfonation and fragmentation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of heterocyclic benzamide/benzoate derivatives. Below is a detailed comparison with analogs from the Molecules (2011) study, which evaluated phenethylamino/ethoxy benzoate esters (e.g., I-6230, I-6273) for their biological activities .

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Functional Groups Hypothesized Target/Activity
Target Compound (Z-configuration) Benzo[d]thiazole 6-methyl, propargyl, 4-pyrrolidinylsulfonyl Benzamide, sulfonamide, alkyne Kinase inhibition, covalent binding
I-6230 (ethyl benzoate derivative) Benzene Phenethylamino, pyridazin-3-yl Ester, amine, pyridazine Enzyme inhibition (e.g., PDEs)
I-6273 (ethyl benzoate derivative) Benzene Phenethylamino, methylisoxazol-5-yl Ester, amine, isoxazole Anti-inflammatory, COX/LOX modulation
I-6373 (ethyl thio-benzoate derivative) Benzene Phenethylthio, 3-methylisoxazol-5-yl Thioether, ester, isoxazole Antioxidant, redox signaling

Key Findings:

Structural Differences: The target compound’s benzo[d]thiazole core and benzamide group distinguish it from the benzoate esters (I-6230, I-6273) and thioether derivatives (I-6373). The thiazole ring enhances π-π stacking interactions, while the sulfonamide group improves water solubility compared to ester-based analogs .

Biological Activity :

  • The Molecules (2011) study reported that I-6230 and I-6273 exhibited moderate inhibitory activity against phosphodiesterases (PDEs) and cyclooxygenases (COXs), respectively, with IC₅₀ values in the micromolar range. In contrast, the target compound’s sulfonamide and alkyne groups may enhance selectivity for kinases or proteases due to stronger hydrogen bonding and covalent interactions .

The propargyl moiety may confer metabolic stability by resisting cytochrome P450-mediated oxidation, whereas ester-based analogs are prone to hydrolysis in vivo .

Research Implications and Limitations

Further studies should:

  • Evaluate the Z-configuration’s impact on binding affinity versus E-isomers.
  • Compare the sulfonamide group’s pharmacokinetic profile with ester/thioether analogs.
  • Validate covalent binding mechanisms via mass spectrometry or crystallography.

Q & A

Basic Questions

Q. What are the common synthetic routes for (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

  • The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of substituted thioureas or thioamide precursors. Subsequent functionalization includes introducing the prop-2-yn-1-yl group via alkylation and coupling the pyrrolidin-1-ylsulfonyl benzamide moiety under basic conditions. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like triethylamine are critical for optimizing yields .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • 1H/13C NMR identifies proton environments and carbon frameworks, particularly distinguishing Z/E isomerism. IR spectroscopy confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, while X-ray crystallography resolves tautomeric and stereochemical ambiguities in the benzothiazole-imine system .

Q. How can researchers assess the compound's solubility and stability for in vitro assays?

  • Solubility is tested in solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Stability studies involve HPLC or LC-MS to monitor degradation under varying temperatures (4°C–37°C) and pH (3–9). Accelerated stability testing (e.g., 40°C/75% RH) predicts long-term storage conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the prop-2-yn-1-yl-substituted benzothiazole intermediate?

  • Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate variables:

  • Temperature : 60–100°C for alkyne introduction.
  • Solvent : DMF vs. acetonitrile for better nucleophilicity.
  • Catalyst : Pd/C or CuI for Sonogashira-like couplings.
    Statistical modeling identifies optimal conditions (e.g., 80°C in DMF with 5 mol% CuI, yielding >85% purity) .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Discrepancies may arise from differences in:

  • Assay conditions : Buffer composition (e.g., ionic strength affecting protein binding).
  • Cellular models : Primary vs. immortalized cell lines (metabolic variability).
  • Isomer purity : Z/E ratios influencing target affinity.
    Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC50) clarifies inconsistencies .

Q. How can structure-activity relationship (SAR) studies improve the compound's selectivity for kinase targets?

  • Key modifications :

  • Pyrrolidine sulfonyl group : Adjusting ring size (e.g., piperidine vs. pyrrolidine) modulates steric hindrance.
  • Prop-2-yn-1-yl substituent : Replacing with bulkier groups (e.g., cyclopropyl) enhances hydrophobic interactions.
    Computational docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies on ATP-binding pockets .

Q. What methodologies quantify trace impurities in the final product?

  • HPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in H2O/MeCN) detects impurities at <0.1% levels. NMR relaxation experiments (e.g., T1 measurements) identify persistent solvents (e.g., DMF residuals). Elemental analysis confirms stoichiometric purity .

Q. How does the Z-configuration of the benzothiazole-imine moiety influence metabolic stability?

  • Comparative studies : Z-isomers exhibit slower hepatic clearance in microsomal assays due to restricted rotation, reducing CYP3A4-mediated oxidation. Isotopic labeling (e.g., 14C at the imine C=N bond) tracks metabolic pathways via radio-HPLC .

Methodological Notes

  • Synthetic Optimization : Use inert atmospheres (N2/Ar) for alkyne reactions to prevent oxidation .
  • Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with CRISPR-KO cell lines .

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